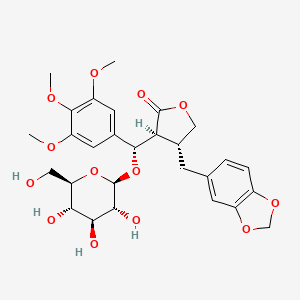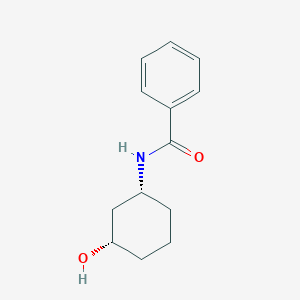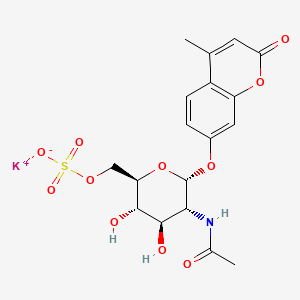
Propafenone-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, a class 1C antiarrhythmic agent used primarily for the treatment of atrial and ventricular arrhythmias. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Mechanism of Action
Target of Action
Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.
Mode of Action
This compound works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .
Pharmacokinetics
This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of this compound is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .
Biochemical Analysis
Biochemical Properties
Propafenone-d5 Hydrochloride undergoes extensive first-pass metabolism by the liver to form several metabolites . The main metabolic pathway of this compound is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to block the fast inward sodium current. This action can alter the electrical activity of the cells, affecting their function .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the fast inward sodium current in cardiac and other excitable tissues . This action can alter the electrical activity of the cells, affecting their function .
Temporal Effects in Laboratory Settings
It is known that this compound undergoes extensive first-pass metabolism by the liver to form several metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. The main metabolic pathway of this compound is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propafenone-d5 Hydrochloride involves the incorporation of deuterium atoms into the Propafenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Propafenone molecule are replaced with deuterium atoms using deuterated catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as the preparation of deuterated intermediates, purification, and final conversion to the hydrochloride salt form. The use of advanced chromatographic techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Propafenone can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert Propafenone to its secondary amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds .
Scientific Research Applications
Propafenone-d5 Hydrochloride is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Propafenone in the body.
Drug Metabolism Research: Helps in understanding the metabolic pathways and identifying metabolites.
Clinical Research: Used in clinical trials to evaluate the efficacy and safety of Propafenone in treating arrhythmias.
Analytical Chemistry: Employed as a reference standard in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy
Comparison with Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Encainide: A class 1C antiarrhythmic with a similar mechanism of action but different pharmacokinetic profile.
Moricizine: A class 1C antiarrhythmic with additional potassium channel blocking activity.
Uniqueness: Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
Properties
CAS No. |
93909-48-9 |
|---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
382.94 |
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
InChI Key |
XWIHRGFIPXWGEF-HIBBSUKHSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Synonyms |
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)



![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
![tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B1146388.png)
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

